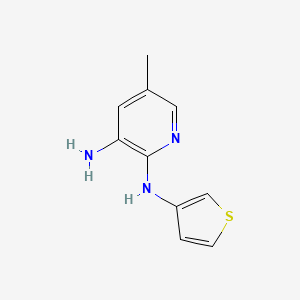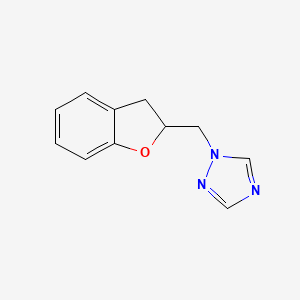![molecular formula C10H11N5O3S B7579544 2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPTC and has been synthesized using different methods.
科学的研究の応用
TPTC has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. TPTC has also been investigated for its potential to inhibit the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. For example, TPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. TPTC has also been found to inhibit the activity of β-ketoacyl-ACP synthase III, an enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
TPTC has been shown to have different biochemical and physiological effects depending on the biological pathway it targets. For example, TPTC has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TPTC has also been found to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in their cell wall synthesis.
実験室実験の利点と制限
TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, TPTC also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for TPTC research. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as a broad-spectrum antimicrobial agent. Additionally, further studies are needed to determine the optimal dosage and administration route of TPTC for different therapeutic applications.
Conclusion:
In conclusion, TPTC is a chemical compound that has shown potential therapeutic applications in scientific research. It has been synthesized using different methods and has been studied for its anticancer, antifungal, and antibacterial properties. TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, further studies are needed to determine its optimal dosage and administration route for different therapeutic applications.
合成法
TPTC can be synthesized using different methods, including the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of N-hydroxysuccinimide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide.
特性
IUPAC Name |
2-[[2-(1,2,4-triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-6(15-5-11-4-13-15)9(16)12-2-8-14-7(3-19-8)10(17)18/h3-6H,2H2,1H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOJAJGGPXLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)

![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)

![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)